Chemical properties of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
Chemical properties of Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate
Operational Framework for Chemical Biology & Drug Discovery
Executive Summary
Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CAS: 1935107-75-7) represents a high-value "scaffold hopping" pharmacophore in modern medicinal chemistry.[1] Structurally mimicking the purine core of ATP, this bicyclic heterocycle offers a trifunctional reactivity profile that allows for orthogonal functionalization. Its utility is defined by the unique electronic interplay between the electron-withdrawing methyl ester at C-7, the chemically versatile bromide handle at C-2, and the nucleophilic C-3 position.[1] This guide details the physicochemical architecture, synthetic pathways, and validated experimental protocols for leveraging this molecule in lead optimization.
Structural Architecture & Physicochemical Profile
The molecule consists of a fused 5,6-bicyclic system.[2][3][4] The bridgehead nitrogen (N-1) and the pyridine nitrogen (N-4) create a distinct dipole, while the substituents at C-2 (Bromo) and C-7 (Methoxycarbonyl) dictate its reactivity landscape.[1]
Physicochemical Data Matrix
| Property | Value | Technical Implication |
| Molecular Formula | C₉H₇BrN₂O₂ | Core stoichiometry.[1] |
| Molecular Weight | 255.07 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |
| LogP (Calc) | ~1.6 - 1.9 | Optimal lipophilicity for membrane permeability; falls within Lipinski's Rule of 5.[1] |
| H-Bond Acceptors | 3 (N-1, N-4, Carbonyl O) | Critical for H-bond networking in kinase hinge binding.[1] |
| Topological Polar Surface Area | ~43-46 Ų | Indicates good oral bioavailability potential.[1] |
| pKa (Conj. Acid) | ~3.5 - 4.5 | The C-7 ester reduces the basicity of N-1 compared to the parent scaffold (pKa ~6.8).[1] |
Electronic Characterization
The C-7 methyl ester acts as a strong electron-withdrawing group (EWG).[1] This has two critical effects:
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Deactivation of C-3: The nucleophilicity of the C-3 position is attenuated compared to unsubstituted imidazo[1,2-a]pyridine, requiring more vigorous conditions for electrophilic aromatic substitution (SEAr).[1]
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Acidity of C-3 Proton: The C-3 proton becomes slightly more acidic, facilitating C-H activation protocols.[1]
Synthetic Routes & Production
The synthesis of 2-bromoimidazo[1,2-a]pyridines is distinct from the 3-bromo isomers (which are formed via kinetic electrophilic bromination).[1] The 2-bromo motif is best installed de novo during the cyclization event or via directed lithiation.[1]
Primary Route: Condensation-Cyclization
The most robust scale-up route involves the condensation of Methyl 2-aminoisonicotinate with 1,1,2-tribromoethane .[1]
-
Mechanism: The exocyclic amine attacks the less hindered bromide of the tribromoethane, followed by N-alkylation and subsequent cyclization with elimination of HBr.
-
Yield Expectations: 40–65% (Purification via recrystallization from EtOH).[1]
Alternative Route: C-2 Lithiation
For late-stage functionalization, the parent scaffold (methyl imidazo[1,2-a]pyridine-7-carboxylate) can be selectively lithiated at C-2 using n-BuLi at -78°C, followed by quenching with a bromine source (e.g., CBr₄ or NBS).[1] Note: This requires strict anhydrous conditions.
Synthesis Workflow Diagram
Reactivity Matrix & Orthogonal Functionalization
This molecule is a "chemical chameleon," allowing sequential modification at three distinct sites without cross-reactivity.[1]
The Reactivity Map
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C-2 Position (Bromide): The primary handle for Palladium-catalyzed cross-couplings.[1] It is less reactive than an aryl iodide but sufficiently reactive for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]
-
C-7 Position (Ester): A masking group for carboxylic acids (via hydrolysis), primary alcohols (via reduction), or amides (via aminolysis).[1] It modulates the solubility and electronics of the core.[1]
-
C-3 Position (C-H): The nucleophilic center.[1] Despite the EWG at C-7, it remains susceptible to Vilsmeier-Haack formylation, halogenation (NIS/NBS), or transition-metal-catalyzed C-H arylation.[1]
Strategic Functionalization Logic
Validated Experimental Protocols
Protocol A: C-2 Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl group at the C-2 position while preserving the C-7 ester.[1]
Reagents:
-
Substrate: Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.
-
Thermal Condition: Heat at 90°C for 4–6 hours.
-
Microwave Alternative: 110°C for 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The ester usually makes the product slightly polar; expect elution around 30–50% EtOAc.[1]
Protocol B: C-7 Ester Hydrolysis (Saponification)
Objective: To generate the free carboxylic acid for subsequent amide coupling.[1]
Reagents:
-
Substrate: Functionalized ester derivative (1.0 equiv)
-
Solvent: THF/Water (3:1 ratio)[1]
Procedure:
-
Dissolve the substrate in THF/Water at 0°C.
-
Allow to warm to room temperature and stir for 2–4 hours. (Monitor by TLC; the acid will stay at the baseline).[1]
-
Workup (Critical): Carefully acidify to pH ~3–4 using 1N HCl. The carboxylic acid product often precipitates.[1]
-
Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x).[1]
-
Note: The imidazo[1,2-a]pyridine nitrogen can be protonated at low pH (pH < 2), making the molecule water-soluble. Do not over-acidify.
-
Therapeutic Relevance & Applications[2][3][4][6][7][8][9]
Kinase Inhibition (Scaffold Hopping)
The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine rings found in many kinase inhibitors.
-
Binding Mode: The N-1 nitrogen serves as a hydrogen bond acceptor for the hinge region of kinases (e.g., p38 MAP kinase, PI3K).
-
C-7 Vector: The carboxylate at C-7 points towards the solvent-exposed region, making it an ideal site for solubilizing groups (e.g., piperazines, morpholines) via amidation.[1]
Anti-Infectives
Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis (TB).[1][2][3] The 2-bromo group allows for the introduction of lipophilic aryl tails necessary for penetrating the mycobacterial cell wall, while the C-7 position can be tuned to modulate metabolic stability.
References
-
PubChem Compound Summary. Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate (CID 118705117).[1][6] National Center for Biotechnology Information. [Link][1]
-
Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review." Organic & Biomolecular Chemistry. (General synthetic strategies for the scaffold). [Link]
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffold as a prospective therapeutic agent."[1] Current Topics in Medicinal Chemistry. (Medicinal chemistry applications). [Link]
Sources
- 1. 2-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 12428957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Methyl 2-bromoimidazo[1,2-a]pyridine-7-carboxylate | C9H7BrN2O2 | CID 118705117 - PubChem [pubchem.ncbi.nlm.nih.gov]
